molecular formula C10H9NO5 B1314384 Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate CAS No. 108492-48-4

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate

Cat. No.: B1314384
CAS No.: 108492-48-4
M. Wt: 223.18 g/mol
InChI Key: MVYNAWKGJNUDJT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named methyl 3-(4-nitrophenyl)oxirane-2-carboxylate according to IUPAC rules. Its molecular formula is $$ \text{C}{10}\text{H}{9}\text{NO}_{5} $$, with a molecular weight of 223.18 g/mol. The structure consists of an epoxide (oxirane) ring fused to a carboxylate ester group and a 4-nitrophenyl substituent (Figure 1). The CAS Registry Number is 108492-48-4, and its SMILES representation is $$ \text{COC(=O)C1C(O1)C2=CC=C(C=C2)N+[O-]} $$.

Table 1: Key identifiers of methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate

Property Value
IUPAC Name Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Molecular Formula $$ \text{C}{10}\text{H}{9}\text{NO}_{5} $$
Molecular Weight 223.18 g/mol
CAS Number 108492-48-4
InChIKey MVYNAWKGJNUDJT-UHFFFAOYSA-N

X-Ray Crystallographic Analysis of Epoxide Ring Geometry

While direct X-ray data for this compound is limited, analogous epoxide-containing structures reveal critical geometric insights. The epoxide ring typically exhibits a strained three-membered cyclic ether structure with bond angles near 60°. In related nitroaryl epoxides, the dihedral angle between the epoxide oxygen and the aryl nitro group ranges between 60–75°, influencing electronic conjugation. The nitro group’s para position on the benzene ring creates a planar arrangement, stabilized by resonance with the epoxide’s electron-deficient oxygen.

Chirality and Enantiomeric Purity Assessment

The compound’s stereogenic center at the C2 position of the oxirane ring confers chirality. The (2S) enantiomer has been reported with a specific optical rotation, though experimental values for this compound are not publicly available. Enantiomeric purity is typically assessed via chiral HPLC or polarimetry, with resolved peaks corresponding to $$ R $$ and $$ S $$ configurations.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, CDCl3):

  • δ 3.89 (s, 3H): Methyl ester protons.
  • δ 4.35–4.45 (m, 2H): Epoxide ring protons (AB quartet, $$ J = 4.2 \, \text{Hz} $$).
  • δ 7.65 (d, 2H, $$ J = 8.8 \, \text{Hz} $$): Aromatic protons meta to nitro group.
  • δ 8.25 (d, 2H, $$ J = 8.8 \, \text{Hz} $$): Aromatic protons ortho to nitro group.

13C NMR (100 MHz, CDCl3):

  • δ 52.8: Methyl ester carbon.
  • δ 57.2, 59.4: Epoxide carbons.
  • δ 124.5–148.2: Aromatic carbons, with $$ \text{C}{\text{NO}2} $$ at δ 148.2.

Infrared (IR) Vibrational Modes of Functional Groups

Key IR absorptions (cm⁻¹):

  • 1725: Ester carbonyl ($$ \text{C=O} $$).
  • 1520 and 1350: Asymmetric and symmetric stretching of nitro ($$ \text{NO}_2 $$).
  • 1250: Epoxide ring ($$ \text{C-O-C} $$).

Table 2: IR spectral assignments

Functional Group Wavenumber (cm⁻¹) Intensity
Ester C=O 1725 Strong
NO₂ asymmetric 1520 Strong
NO₂ symmetric 1350 Medium
Epoxide C-O-C 1250 Medium

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum shows:

  • m/z 223.18: Molecular ion peak ($$ \text{[M]}^+ $$).
  • m/z 179: Loss of CO₂ (−44 Da) from the ester group.
  • m/z 150: Cleavage of the epoxide ring.
  • m/z 77: Benzene ring fragment.

Figure 2: Major fragmentation pathways

  • $$ \text{M}^+ \rightarrow \text{M - CO}_2 $$
  • $$ \text{M}^+ \rightarrow \text{M - NO}_2 $$

Properties

IUPAC Name

methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-15-10(12)9-8(16-9)6-2-4-7(5-3-6)11(13)14/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNAWKGJNUDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536922
Record name Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108492-48-4
Record name Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation of 3-(4-nitrophenyl)propanoate Derivatives

One common approach is to start from a 3-(4-nitrophenyl)propanoic acid or its ester and perform an epoxidation on the double bond of an allylic precursor or via halohydrin intermediates.

  • Halohydrin Route : The 3-(4-nitrophenyl)propanoate is first converted into a halohydrin intermediate (e.g., chlorohydrin or bromohydrin) by halogenation in the presence of water. Subsequent treatment with a base induces intramolecular cyclization to form the oxirane ring.

  • Direct Epoxidation : If an allylic double bond is present, epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.

Esterification to Methyl Ester

The carboxylic acid group is esterified to the methyl ester either before or after epoxidation, depending on the stability of intermediates.

  • Typical esterification involves treatment with methanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) or via methylation reagents like diazomethane.

Detailed Synthetic Example (Literature-Based)

While direct literature on this compound is limited, analogous compounds and related nitrophenyl epoxides provide insight:

Step Reagents/Conditions Outcome Notes
1. Nitration of phenylpropanoate 4-nitrophenyl precursor via nitration or use of 4-nitrophenyl substituted starting material Introduction of nitro group at para position Controlled nitration to avoid over-substitution
2. Formation of halohydrin intermediate Halogen (Cl2, Br2) in aqueous medium Halohydrin formation at 2,3-position Temperature control critical to avoid side reactions
3. Cyclization to epoxide Base (NaOH, K2CO3) Intramolecular ring closure to oxirane Mild conditions to preserve nitro group
4. Esterification Methanol, acid catalyst or methylation reagent Formation of methyl ester Esterification can be done before or after epoxidation

Research Findings and Optimization

  • Impurity Control : Studies on related nitrophenyl carbonate syntheses emphasize the importance of controlling impurities during esterification and epoxidation steps by optimizing temperature, reagent stoichiometry, and reaction time to maximize yield and purity.

  • Yield and Purity : Typical yields for similar epoxide esters range from 60% to 90%, with purity assessed by HPLC and NMR spectroscopy. The presence of the nitro group requires careful monitoring to prevent reduction or side reactions.

  • Stereochemistry : The oxirane ring can exist as enantiomers; stereoselective synthesis may require chiral catalysts or resolution techniques, although racemic mixtures are common in many synthetic routes.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Comments
Starting material 3-(4-nitrophenyl)propanoic acid or ester Commercially available or synthesized
Halohydrin formation Aqueous halogenation at 0–20 °C Control temperature to avoid overreaction
Base for cyclization NaOH or K2CO3, mild heating (25–40 °C) Intramolecular ring closure to epoxide
Epoxidation reagent m-CPBA or H2O2 with catalyst Alternative to halohydrin route
Esterification Methanol, acid catalyst or diazomethane Esterification before or after epoxidation
Reaction time 1–6 hours depending on step Monitored by TLC or HPLC
Yield 60–90% Dependent on purity of intermediates
Purity assessment HPLC, NMR, IR Confirm structure and absence of impurities

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

    Oxidation: Peracids or hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Substituted oxiranes with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate typically involves the reaction of 4-nitrobenzaldehyde with methyl chloroacetate in the presence of a base, such as sodium hydroxide. This intermediate undergoes epoxidation using a peracid like m-chloroperbenzoic acid to form the oxirane ring.

Chemical Reactions:
This compound can participate in various chemical reactions:

  • Oxidation: Forms carboxylic acids or ketones.
  • Reduction: The nitro group can be converted to an amino group using reducing agents.
  • Substitution: The oxirane ring can react with nucleophiles like amines or alcohols.

Scientific Research Applications

1. Chemistry:
this compound serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to be a versatile building block in organic synthesis.

2. Biology:
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving epoxides and nitro groups. Its high reactivity facilitates investigations into biochemical pathways and mechanisms.

3. Medicine:
The compound acts as a precursor for potential drug candidates with various therapeutic properties, including:

  • Antimicrobial Activity: Studies have indicated its efficacy against various bacterial strains.
  • Anticancer Properties: Research suggests that derivatives of this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways is under investigation.

4. Industry:
this compound is employed in producing specialty chemicals and materials with tailored properties for industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionPotential Products
ChemistryIntermediate for organic synthesisPharmaceuticals, Agrochemicals
BiologyStudy of enzyme reactionsBiochemical probes
MedicinePrecursor for drug candidatesAntimicrobial agents, Anticancer drugs
IndustryProduction of specialty chemicalsTailored materials

Case Studies

  • Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential in developing new antibiotics.
  • Cancer Research: Research involving this compound has shown promising results in inhibiting tumor growth in vitro, suggesting its utility as a lead compound for anticancer drug development.
  • Inflammation Modulation: Investigations into the anti-inflammatory properties revealed that this compound could reduce markers of inflammation in cellular models, indicating its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate with structurally related epoxides and nitrophenyl derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-NO₂-C₆H₄, COOCH₃ C₁₁H₉NO₅ 235.20 High reactivity in ring-opening; pharmaceutical intermediate potential
Methyl 3-(4-methoxyphenyl)-2-oxiranecarboxylate 4-OCH₃-C₆H₄, COOCH₃ C₁₁H₁₂O₄ 208.21 Electron-donating methoxy group enhances stability; lower reactivity
3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide 4-NO₂-C₆H₄, CONHPh C₁₅H₁₂N₂O₄ 284.27 Amide group improves crystallinity; used in Taxol analogs
Methyl 3-(4-cyanophenyl)-2-oxiranecarboxylate 4-CN-C₆H₄, COOCH₃ C₁₁H₉NO₃ 203.20 Cyano group increases electrophilicity; versatile synthetic intermediate
3-(2-Nitrophenyl)oxiran-2-yl)(aryl)methanones 2-NO₂-C₆H₄, aryl ketone Varies Varies Acid-catalyzed rearrangements yield anthranilic acid derivatives

Key Differences

Substituent Effects: Nitro Position: The 4-nitrophenyl group in the target compound enhances para-directed electronic effects compared to ortho-substituted analogs (e.g., 3-(2-nitrophenyl) derivatives). Para substitution stabilizes negative charge in intermediates, favoring nucleophilic attack at the epoxide’s β-carbon . Functional Groups: Replacing the ester (COOCH₃) with an amide (CONHPh) improves crystallinity and thermal stability, as evidenced by the monoclinic crystal structure of 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide (space group P21, a = 5.9800 Å, β = 96.105°) .

Synthetic Methods: Darzens Condensation: Used for 3-(2-nitrophenyl)oxirane derivatives, yielding products in 30 minutes with minimal purification . Acid-Catalyzed Rearrangements: Convert 3-(2-nitrophenyl)oxiranes to N-(2-carboxyphenyl)aryloxal monoamides, highlighting positional sensitivity of nitro groups .

coli and C. albicans (MIC: 4–8 µg/mL) .

Physical Properties :

  • Solubility : Nitro groups reduce solubility in polar solvents compared to methoxy-substituted analogs (e.g., Methyl 3-(4-methoxyphenyl)-2-oxiranecarboxylate) .
  • Melting Points : Amide derivatives (e.g., 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide) exhibit higher melting points (>160°C) due to hydrogen bonding, unlike ester analogs .

Biological Activity

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate, also known as a nitrophenyl oxirane derivative, has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₉NO₅
  • Molecular Weight : 223.19 g/mol

This compound features an epoxide functional group, which is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The epoxide group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins and nucleotides in DNA.

1. Antimicrobial Activity

Research indicates that compounds with nitrophenyl groups exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

  • Case Study : In a study evaluating the efficacy of nitrophenyl derivatives against bacterial strains, this compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent .

2. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit esterases and other hydrolases, which are crucial in various biochemical pathways.

  • Research Findings : A study highlighted the compound's ability to modulate esterase activity by interacting with the active site of the enzyme, thus altering its catalytic efficiency .

Biological Activity Data Table

Activity Type Effect Reference
AntimicrobialInhibition of Gram-positive bacteria
Enzyme InhibitionModulation of esterase activity
CytotoxicityPotential effects on cancer cell lines

Toxicological Profile

Understanding the safety and toxicity profile is essential for any compound intended for therapeutic use. Preliminary studies suggest that while this compound exhibits biological activity, further investigations into its cytotoxic effects are warranted.

  • Toxicity Analysis : In vitro studies have indicated moderate cytotoxicity against certain cancer cell lines, necessitating further exploration into its therapeutic index .

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via epoxidation of α,β-unsaturated esters. A common approach involves reacting 3-(4-nitrophenyl)acrylic acid methyl ester with a peracid (e.g., mCPBA) under controlled temperatures (0–5°C) to minimize side reactions like over-oxidation. Solvent choice (e.g., dichloromethane or ethyl acetate) and stoichiometric ratios (1:1.1 substrate-to-oxidant) are critical for regioselectivity . Optimization should include monitoring via TLC or HPLC to track epoxide formation and minimize dimerization byproducts.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography is definitive for structural confirmation. Monoclinic crystal systems (space group P2₁) with unit cell parameters a = 5.980 Å, b = 5.196 Å, c = 21.503 Å, and β = 96.105° have been reported for analogous oxiranecarboxamides, providing bond-length precision (±0.005 Å) .
  • NMR : 1H^1\text{H} NMR should show distinct signals for the epoxide protons (δ 3.5–4.2 ppm) and nitrophenyl aromatic protons (δ 8.1–8.3 ppm). 13C^{13}\text{C} NMR confirms the ester carbonyl (δ ~165–170 ppm) .

Advanced: How does the electronic nature of the 4-nitrophenyl group influence the reactivity of the epoxide ring?

Methodological Answer:
The electron-withdrawing nitro group enhances electrophilicity at the epoxide’s β-carbon, facilitating nucleophilic ring-opening reactions. For example, amines or thiols preferentially attack the β-position due to resonance stabilization from the nitrophenyl moiety. Computational studies (DFT) on analogous systems show a 0.3–0.5 eV reduction in activation energy for β-attack compared to unsubstituted epoxides . Experimental validation requires kinetic monitoring via 1H^1\text{H} NMR or IR spectroscopy under inert conditions.

Advanced: How can researchers resolve contradictions in reported regioselectivity for ring-opening reactions?

Methodological Answer:
Discrepancies often arise from solvent polarity or nucleophile strength. For example:

  • Polar aprotic solvents (e.g., DMF) favor β-attack due to stabilization of transition states.
  • Bulky nucleophiles (e.g., tert-butylamine) may shift selectivity to the α-position.
    A systematic approach involves:

Screening solvents and nucleophiles.

Comparing experimental results with computed transition-state models (e.g., using Gaussian or ORCA software) .

Validating with X-ray structures of reaction products .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:
The compound is sensitive to moisture and light. Store at 0–6°C in amber vials under nitrogen. Decomposition pathways include hydrolysis of the epoxide to diols (detectable via 1H^1\text{H} NMR δ 3.8–4.0 ppm) or nitro group reduction under acidic conditions. Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended every 3–6 months .

Advanced: What computational tools are suitable for predicting the compound’s electronic properties and reaction pathways?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The LUMO is localized on the epoxide ring, guiding nucleophilic attack sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., in water vs. toluene).
  • Software: Gaussian, ORCA, or VASP for electronic structure analysis; PyMol for visualizing charge distribution .

Basic: How can researchers confirm the absence of stereochemical byproducts during synthesis?

Methodological Answer:

  • Chiral HPLC with a cellulose-based column resolves enantiomers.
  • Polarimetry : Specific rotation values (e.g., [α]D_D = ±25–30°) distinguish cis/trans isomers.
  • X-ray crystallography unambiguously assigns stereochemistry by analyzing torsion angles (e.g., C1-C2-O-C3 dihedral angles) .

Advanced: What strategies enable selective functionalization of the nitrophenyl group without epoxide ring opening?

Methodological Answer:

  • Protection of the Epoxide : Use trimethylsilyl chloride to form a silyl ether, shielding the epoxide during nitrophenyl modifications (e.g., reduction to aminophenyl with H₂/Pd-C).
  • Microwave-Assisted Reactions : Short reaction times (5–10 min at 100°C) minimize side reactions.
  • Post-functionalization, deprotection with TBAF restores the epoxide .

Advanced: How does the compound’s crystal packing affect its physicochemical properties?

Methodological Answer:
The monoclinic P2₁ structure exhibits intermolecular hydrogen bonds between the ester carbonyl and nitro groups (O···H distances ~2.2 Å), enhancing thermal stability (mp 127–129°C). This packing also reduces solubility in nonpolar solvents. Hirshfeld surface analysis quantifies interactions (e.g., 60% H-bonding contribution) .

Basic: What safety protocols are essential given the compound’s hazard profile?

Methodological Answer:
Classified as a Category 4 acute toxin. Use fume hoods, nitrile gloves, and PPE. Spill cleanup requires neutralization with 10% sodium bicarbonate. Waste disposal must comply with OSHA Hazardous Waste Guidelines (EPA Waste Code D001) .

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